3-(3-甲基-2-噻吩基)丙烯酸

描述

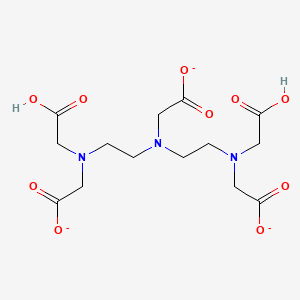

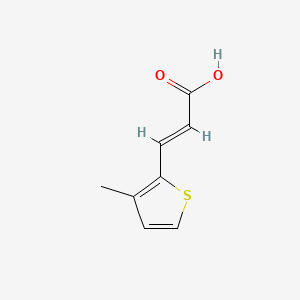

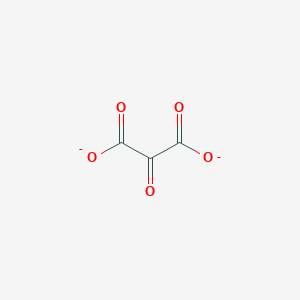

3-(3-Methyl-2-thienyl)acrylic acid is an organic compound with the molecular formula C8H8O2S It is a derivative of acrylic acid where the hydrogen atom on the β-carbon is replaced by a 3-methyl-2-thienyl group

科学研究应用

3-(3-Methyl-2-thienyl)acrylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific enzymes or receptors.

Industry: It is used in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.

作用机制

Target of Action

It has been used as a phenylalanine derivative which shows improved intestinal absorption of insulin in mice . This suggests that it may interact with insulin receptors or other related proteins in the body.

Mode of Action

Its role as a phenylalanine derivative suggests that it may interact with its targets in a similar manner to phenylalanine, potentially influencing protein synthesis or other biochemical processes .

Result of Action

Its role in improving the intestinal absorption of insulin suggests that it may have effects on glucose metabolism and insulin signaling at the cellular level .

生化分析

Biochemical Properties

3-(3-Methyl-2-thienyl)acrylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of (E)-4-(4-acrylamidophenoxy)-N-methylpicolinamide conjugates, which are potential anticancer agents . The interactions of 3-(3-Methyl-2-thienyl)acrylic acid with these biomolecules are crucial for its function and efficacy in biochemical processes.

Cellular Effects

The effects of 3-(3-Methyl-2-thienyl)acrylic acid on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause serious eye irritation, indicating its potential impact on cellular structures and functions .

Molecular Mechanism

At the molecular level, 3-(3-Methyl-2-thienyl)acrylic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is used in the synthesis of compounds that act as enzyme inhibitors, which can alter the activity of specific enzymes and affect various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Methyl-2-thienyl)acrylic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can cause serious eye irritation, which may persist over time . The stability of 3-(3-Methyl-2-thienyl)acrylic acid is crucial for its consistent performance in biochemical assays.

Dosage Effects in Animal Models

The effects of 3-(3-Methyl-2-thienyl)acrylic acid vary with different dosages in animal models. At higher doses, it may exhibit toxic or adverse effects, such as serious eye irritation . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

3-(3-Methyl-2-thienyl)acrylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization in biochemical reactions. For example, it is a precursor in the synthesis of certain anticancer agents, highlighting its role in metabolic processes .

Transport and Distribution

Within cells and tissues, 3-(3-Methyl-2-thienyl)acrylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 3-(3-Methyl-2-thienyl)acrylic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-2-thienyl)acrylic acid can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Another method involves the use of Suzuki–Miyaura coupling, where 3-methyl-2-thienylboronic acid is coupled with acryloyl chloride in the presence of a palladium catalyst. The reaction conditions for this method include:

Catalyst: Palladium(II) acetate

Base: Potassium carbonate

Solvent: Tetrahydrofuran

Temperature: Room temperature to 50°C

Industrial Production Methods

Industrial production of 3-(3-Methyl-2-thienyl)acrylic acid may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

化学反应分析

Types of Reactions

3-(3-Methyl-2-thienyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Palladium on carbon, hydrogen gas

Substitution: Alcohols, amines, dicyclohexylcarbodiimide

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Saturated carboxylic acids

Substitution: Esters, amides

相似化合物的比较

Similar Compounds

- 3-(2-Thienyl)acrylic acid

- 3-(2-Furyl)acrylic acid

- 3-(3-Methyl-2-furyl)acrylic acid

Comparison

3-(3-Methyl-2-thienyl)acrylic acid is unique due to the presence of the 3-methyl group on the thienyl ring, which can influence its chemical reactivity and biological activity. Compared to 3-(2-Thienyl)acrylic acid, the methyl group provides steric hindrance and electronic effects that can alter the compound’s interactions with other molecules. Similarly, the presence of the sulfur atom in the thienyl ring distinguishes it from furyl derivatives, which contain an oxygen atom instead.

属性

IUPAC Name |

(E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFDGOVNVKDTEB-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77741-66-3, 102696-70-8 | |

| Record name | 3-(3-Methyl-2-thienyl)acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077741663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Methyl-2-thienyl)acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102696708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-METHYL-2-THIENYL)-2-PROPENOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3-METHYL-2-THIENYL)ACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85623DMP6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3-(3-Methyl-2-thienyl)acrylic acid important in analyzing residues of anthelmintic drugs?

A1: 3-(3-Methyl-2-thienyl)acrylic acid (MTAA) is not the active compound in anthelmintics. It serves as a marker compound for the presence of morantel. This means that MTAA itself doesn't possess anthelmintic properties, but its presence in a sample indicates prior exposure to morantel.

Q2: How can scientists reliably identify 3-(3-Methyl-2-thienyl)acrylic acid and its related compound, 3-(2-thienyl)-acrylic acid, in biological samples?

A2: Gas chromatography-mass spectrometry (GC/MS) coupled with selected ion monitoring (SIM) is a highly specific and sensitive technique used for identifying trace amounts of compounds like 3-(3-Methyl-2-thienyl)acrylic acid (MTAA) and 3-(2-thienyl)-acrylic acid (TAA) in complex matrices like liver tissue. []

- Hydrolysis and Derivatization: Liver samples undergo alkaline hydrolysis to release MTAA and TAA from parent drug residues. These acids are then converted into their corresponding methyl ester derivatives (MTAAE and TAAE) to enhance their volatility and stability during GC analysis. []

- Separation and Detection: The derivatized samples are injected into the GC system, where the individual compounds are separated based on their different affinities for the stationary phase within the GC column. As each compound elutes from the column, it enters the mass spectrometer. []

- Ion Monitoring: The mass spectrometer bombards the eluting compounds with electrons, causing them to fragment into ions with characteristic mass-to-charge ratios. SIM mode focuses on detecting specific ions pre-determined for each compound (MTAAE and TAAE), filtering out noise from other irrelevant ions. This enhances the sensitivity and selectivity of the analysis. []

- Confirmation: By comparing the retention times (time taken to travel through the GC column) and the relative intensities of the detected ions from the sample to those of known standards (MTAAE and TAAE), scientists can definitively confirm the presence and quantity of MTAA and TAA in the original liver sample. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Pyridinecarboxylic acid [2-(5-chloro-2-thiophenyl)-2-oxoethyl] ester](/img/structure/B1225995.png)

![1-(3-Methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1225996.png)

![1H-indazole-3-carboxylic acid [2-(4-nitroanilino)-2-oxoethyl] ester](/img/structure/B1226006.png)

![17-(3-Methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-ol](/img/structure/B1226007.png)

![2-(4-Fluorophenyl)-4-quinolinecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1226008.png)